3-cyano-N-propylbenzamide
Description
3-Cyano-N-propylbenzamide is a benzamide derivative characterized by a cyano group (-CN) at the 3-position of the benzamide core and an N-propyl substituent on the amide nitrogen. The N-propyl chain contributes moderate lipophilicity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
3-cyano-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGOCVJZVSHZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311898 | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623569-56-2 | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623569-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-propylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reaction conditions, such as temperature, solvent, and catalysts, can be optimized to maximize yield and purity. Solvent-free methods and fusion techniques are often preferred for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-cyano-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-cyano-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, including free radical scavenging and enzyme inhibition. The compound’s structure allows it to interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 3-cyano-N-propylbenzamide and analogous benzamide derivatives, based on substituent effects, molecular properties, and applications:
Detailed Analysis of Substituent Effects
Electronic Effects
- Cyano (-CN) vs. Trifluoromethyl (-CF₃): Both are electron-withdrawing, but -CF₃ (as in flutolanil) is more hydrophobic, favoring pesticidal activity . The -CN group in this compound may improve stability in polar environments.
- Dimethylamino (-N(CH₃)₂) vs. Propyl: The dimethylamino group (in ’s analog) introduces basicity, enabling pH-dependent solubility, whereas the propyl chain offers neutral lipophilicity .
Steric and Solubility Considerations
- Branching: Isopropyl () vs. linear propyl (target compound) alters packing efficiency and melting points.
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